N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide: is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzoxazole core with a methoxyphenyl and phenyl group, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the benzoxazole derivative with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. The benzoxazole core can interact with various enzymes or receptors, leading to biological effects. The methoxyphenyl and phenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide: can be compared with other benzoxazole derivatives, such as:
2-phenylbenzoxazole: Lacks the methoxyphenyl and carboxamide groups, resulting in different biological activities.
3-methoxybenzoxazole: Contains a methoxy group but lacks the phenyl and carboxamide groups.
5-carboxamidebenzoxazole: Contains the carboxamide group but lacks the methoxyphenyl and phenyl groups.
The uniqueness of This compound lies in its specific combination of functional groups, which can confer unique biological and chemical properties.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-25-17-9-5-8-16(13-17)22-21(24)15-10-11-19-18(12-15)20(26-23-19)14-6-3-2-4-7-14/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVZKQFDICMJAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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